Prazosin-d8
Descripción general
Descripción
Prazosin-d8 is intended for use as an internal standard for the quantification of prazosin by GC- or LC-MS. Prazosin is an antagonist of α1-adrenergic receptors (α1-ARs). It selectively binds to α1-ARs with Ki values of 0.2, 0.25, and 0.32 nM for the human recombinant α1A-, α1B-, and α1D-ARs, respectively, over α2-ARs (Kis = 340 and 3.7 nM in α2A-AR-expressing HT-29 cells and α2B-AR-expressing NG108 cells, respectively). It also binds to melatonin receptor 3 (MT3) in hamster brain membranes (IC50 = 7.8 nM). Prazosin inhibits peripheral and central postsynaptic α1-ARs with IC50 values of 0.2 and 1.7 nM in isolated dog aorta and rat brain, respectively. It decreases diastolic blood pressure in normal, renal hypertensive, and spontaneously hypertensive rats when administered at a dose of 1 mg/kg. Prazosin (1.5 mg/kg) increases the number of entries and percentage of time spent in the open arms of the elevated plus maze, indicating anxiolytic-like activity, in alcohol-consuming rats and also reduces alcohol intake and alcohol-seeking behavior in alcohol-preferring rats.
Aplicaciones Científicas De Investigación
Actividades de detección de quórum
La prazosina se ha evaluado por sus actividades de detección de quórum contra bacterias Gram-negativas como Pseudomonas aeruginosa, Proteus mirabilis y Serratia marcescens . La detección de quórum (QS) juega un papel crucial en la regulación de la producción de factores de virulencia, por lo que podría considerarse como el sistema de comunicación bacteriano en la población bacteriana . La prazosina regula a la baja de forma significativa la expresión de los genes que codifican QS y muestra una capacidad considerable para competir con las proteínas QS en las cepas probadas . Puede disminuir significativamente la formación de biopelículas y la producción de enzimas virulentas y mitigar los factores de virulencia de las cepas probadas .
Agente antihipertensivo
La prazosina es miembro de una nueva clase de agentes antihipertensivos . Parece ejercer su efecto antihipertensivo mediante la relajación de las arteriolas periféricas como consecuencia del bloqueo funcional de los a-adrenorreceptores postsinápticos, en lugar de por una relajación directa del músculo vascular arteriolar .
Tratamiento de la hipertensión
La prazosina se ha utilizado en el tratamiento de la hipertensión . Se ha evaluado en ensayos clínicos como agente único para el tratamiento de la hipertensión .
Tratamiento de la insuficiencia renal
La prazosina se ha utilizado en el tratamiento de pacientes con hipertensión e insuficiencia renal .
Vasodilatador
Mecanismo De Acción
Target of Action
Prazosin-d8, a deuterium-labeled analog of Prazosin , primarily targets alpha-1 adrenergic receptors . These receptors play a crucial role in regulating blood pressure . They are postsynaptic, located after the nerve junction, or space between a nerve fiber and target tissue .
Mode of Action
This compound, like Prazosin, is an alpha-blocker . It exerts its antihypertensive effect by relaxation of peripheral arterioles as a consequence of functional blockade of postsynaptic alpha-adrenoceptors . This differs from other alpha-adrenoceptor blocking drugs such as phentolamine, which act at pre- as well as postsynaptic alpha-adrenoceptors .
Biochemical Pathways
This compound, through its action on alpha-1 adrenergic receptors, affects various biochemical pathways. For instance, it has been shown to increase antioxidant capacity and attenuate apoptotic pathways by increasing the bcl-2 levels and decreasing the expression of Bax and caspase 3 enzymes .
Pharmacokinetics
Prazosin, the parent compound of this compound, is extensively metabolized by the liver and has high first-pass metabolism and low oral bioavailability . It is highly (92 to 97%) bound to human plasma proteins (albumin and α1-acid glycoprotein) and the extent of binding is independent of the plasma concentration of the drug in the range of 20 to 150ng/ml . Only 6% of prazosin is excreted unchanged, mainly in the urine . The two main metabolites (0-demethylated) are almost completely excreted in bile .
Action Environment
The action of this compound, like most drugs, can be influenced by various environmental factors. It’s worth noting that the disposition of Prazosin, the parent compound, is modified in chronic renal failure and in congestive heart failure . In both cases, the plasma free fraction of Prazosin is increased and plasma elimination half-life is longer . This suggests that the patient’s health status can influence the drug’s action.
Análisis Bioquímico
Biochemical Properties
Prazosin-d8 plays a significant role in biochemical reactions by interacting with alpha1-adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses, including vasoconstriction and neurotransmitter release. This compound binds selectively to alpha1-adrenergic receptors with high affinity, inhibiting their activity . This interaction is crucial for studying the pharmacokinetics and pharmacodynamics of prazosin and related compounds.
Cellular Effects
This compound influences various cellular processes by modulating alpha1-adrenergic receptor activity. In vascular smooth muscle cells, this compound inhibits receptor-mediated vasoconstriction, leading to vasodilation and reduced blood pressure . Additionally, this compound affects cell signaling pathways, such as the phosphoinositide pathway, by inhibiting the production of inositol trisphosphate and diacylglycerol. This modulation of signaling pathways can impact gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha1-adrenergic receptors. By occupying the receptor’s binding site, this compound prevents the activation of downstream signaling cascades . This inhibition results in decreased intracellular calcium levels, reduced smooth muscle contraction, and vasodilation. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Degradation of this compound can lead to reduced efficacy and altered biochemical properties. Long-term studies have shown that this compound maintains its activity in vitro and in vivo, although its effects may diminish over extended periods.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively inhibits alpha1-adrenergic receptors, leading to vasodilation and reduced blood pressure . At higher doses, this compound may cause adverse effects, such as hypotension and bradycardia. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in further therapeutic benefits but increases the risk of toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the oxidative metabolism of this compound, leading to the formation of metabolites . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity. This compound may also affect the metabolism of other compounds by competing for enzyme binding sites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The localization and accumulation of this compound can be influenced by factors such as tissue perfusion and receptor density. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall pharmacological effects.
Actividad Biológica
Prazosin-d8 is a deuterated form of prazosin, a well-known alpha-1 adrenergic receptor antagonist primarily used in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder (PTSD). The incorporation of deuterium in this compound enhances its stability and can improve the accuracy of analytical methods used to quantify prazosin in biological samples. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
This compound functions as a selective antagonist for alpha-1 adrenergic receptors (α1-ARs). The binding affinity of this compound to human recombinant α1A-, α1B-, and α1D-ARs is characterized by Ki values of 0.2 nM, 0.25 nM, and 0.32 nM, respectively, indicating a strong interaction with these receptors compared to α2-ARs (Ki values of 340 nM and 3.7 nM for α2A- and α2B-ARs) . This selectivity allows this compound to effectively inhibit peripheral and central postsynaptic α1-ARs, which is crucial for its therapeutic effects.
Table 1: Binding Affinity of this compound
Receptor Type | Ki Value (nM) |
---|---|
α1A-AR | 0.2 |
α1B-AR | 0.25 |
α1D-AR | 0.32 |
α2A-AR | 340 |
α2B-AR | 3.7 |
Clinical Applications
Hypertension Management : this compound is primarily used to manage hypertension by causing vasodilation through the blockade of α1-ARs on vascular smooth muscle. This results in decreased systemic vascular resistance and lower blood pressure.
PTSD Treatment : Prazosin has been shown to reduce nightmares associated with PTSD. A systematic review indicated that it significantly decreases the frequency and intensity of trauma-related nightmares . A case series demonstrated sustained remission of PTSD symptoms in patients treated with prazosin, highlighting its potential as a long-term therapeutic option .
Benign Prostatic Hyperplasia (BPH) : It is also utilized in treating BPH by relaxing smooth muscle in the prostate and bladder neck, improving urinary flow.
Pharmacokinetics
This compound exhibits similar pharmacokinetic properties to its non-deuterated counterpart, including hepatic metabolism primarily via CYP450 enzymes. The half-life is approximately 2.5 hours; however, it may be prolonged in patients with renal impairment or congestive heart failure .
Case Studies
A notable case series involved three patients with PTSD who were treated with prazosin. They exhibited significant improvements in trauma-related symptoms after starting treatment. One patient reported complete remission of nightmares after a year on a stable dose of prazosin . Another patient experienced a reduction in flashbacks and improved management of stressors after dosage adjustments.
Table 2: Summary of Case Study Outcomes
Patient | Initial Dose (mg) | Outcome After Treatment | Notable Side Effects |
---|---|---|---|
1 | 1 mg at bedtime | No nightmares after 1 year | None reported |
2 | Increased to 3 mg | Flashbacks managed effectively | Dizziness initially |
3 | Adjusted to 2 mg | Significant symptom reduction | Mild hypotension |
Propiedades
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZQIKPVFGBNW-YEBVBAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649145 | |
Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006717-55-0 | |
Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.